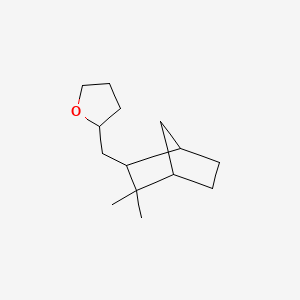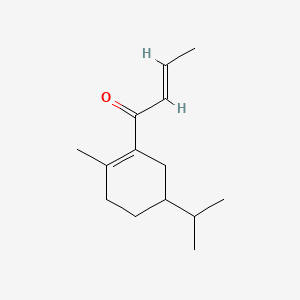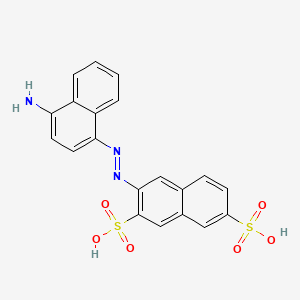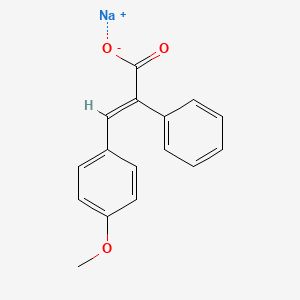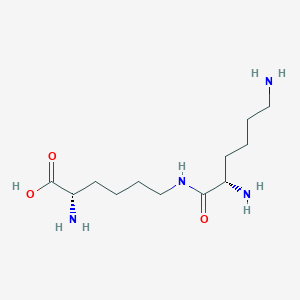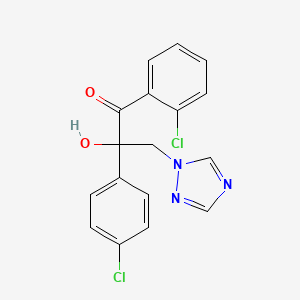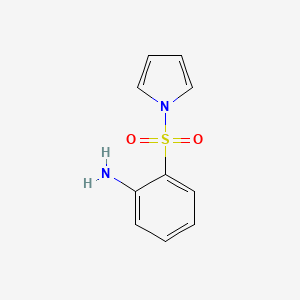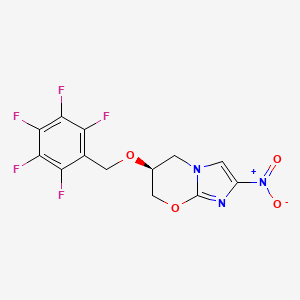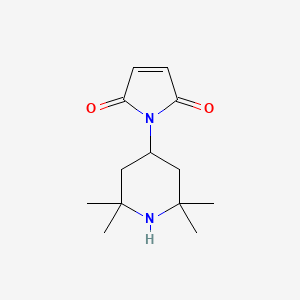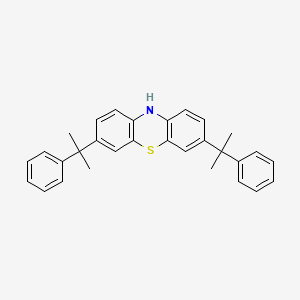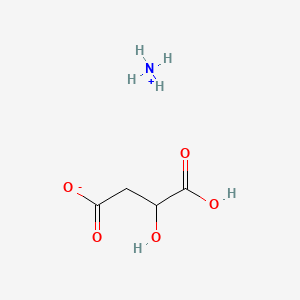
Ammonium hydrogen malate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium hydrogen malate is an organic compound that consists of ammonium ions and hydrogen malate ions. It is a derivative of malic acid, which is a naturally occurring substance found in many fruits. The compound is known for its role in various biochemical processes and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium hydrogen malate can be synthesized by reacting malic acid with ammonium hydroxide. The reaction typically occurs in an aqueous solution at room temperature. The process involves the neutralization of malic acid by ammonium hydroxide, resulting in the formation of this compound and water.
Industrial Production Methods: In industrial settings, this compound is produced by the controlled addition of ammonium hydroxide to a solution of malic acid. The reaction is monitored to ensure the correct stoichiometry and purity of the final product. The solution is then evaporated to obtain crystalline this compound.
Chemical Reactions Analysis
Types of Reactions: Ammonium hydrogen malate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce oxaloacetate and other intermediates.
Reduction: It can be reduced to form succinate.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various metal salts can be used to replace the ammonium ion.
Major Products Formed:
Oxidation: Oxaloacetate and other intermediates.
Reduction: Succinate.
Substitution: Metal malates.
Scientific Research Applications
Ammonium hydrogen malate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It plays a role in metabolic studies, particularly in the citric acid cycle.
Medicine: It is used in the formulation of certain pharmaceuticals and as a buffer in biological assays.
Industry: It is used in the food industry as a flavoring agent and acidity regulator.
Mechanism of Action
The mechanism of action of ammonium hydrogen malate involves its participation in biochemical pathways, particularly the citric acid cycle. It acts as an intermediate in the conversion of carbohydrates into energy. The compound interacts with enzymes and other molecules to facilitate the production of adenosine triphosphate (ATP), which is the primary energy currency of cells.
Comparison with Similar Compounds
- Ammonium malate
- Potassium hydrogen malate
- Sodium hydrogen malate
- Lithium hydrogen malate
Comparison: Ammonium hydrogen malate is unique due to its specific ammonium ion, which imparts different solubility and reactivity characteristics compared to other similar compounds. For instance, potassium hydrogen malate and sodium hydrogen malate have different solubility profiles and are used in different applications based on their ionic properties.
This compound stands out for its versatility in both biological and industrial applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
5972-71-4 |
|---|---|
Molecular Formula |
C4H9NO5 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
azanium;3,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O5.H3N/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);1H3 |
InChI Key |
RMIOHTPMSWCRSO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)[O-].[NH4+] |
Related CAS |
20261-05-6 5972-71-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


